molecular formula C10H11ClN2S B11882742 2'-Chloro-4'-methyl-7'H-spiro[cyclobutane-1,6'-thieno[3,2-d]pyrimidine]

2'-Chloro-4'-methyl-7'H-spiro[cyclobutane-1,6'-thieno[3,2-d]pyrimidine]

Cat. No.: B11882742
M. Wt: 226.73 g/mol
InChI Key: MMVFQRCIKDWPAO-UHFFFAOYSA-N
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Description

2’-Chloro-4’-methyl-7’H-spiro[cyclobutane-1,6’-thieno[3,2-d]pyrimidine] is a heterocyclic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage. This particular compound has a molecular formula of C10H11ClN2S and a molecular weight of 226.73 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Chloro-4’-methyl-7’H-spiro[cyclobutane-1,6’-thieno[3,2-d]pyrimidine] typically involves the formation of the spiro linkage through cyclization reactions. One common method involves the reaction of a suitable thieno[3,2-d]pyrimidine derivative with a cyclobutane precursor under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired spiro compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2’-Chloro-4’-methyl-7’H-spiro[cyclobutane-1,6’-thieno[3,2-d]pyrimidine] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of amine or thiol derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thioethers.

Scientific Research Applications

2’-Chloro-4’-methyl-7’H-spiro[cyclobutane-1,6’-thieno[3,2-d]pyrimidine] has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 2’-Chloro-4’-methyl-7’H-spiro[cyclobutane-1,6’-thieno[3,2-d]pyrimidine] involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The spiro linkage and the presence of the chloro and methyl groups contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2’-Chloro-4’-methyl-5’H-spiro[cyclobutane-1,6’-thieno[2,3-d]pyrimidine]
  • 2’-Chloro-4’-methyl-7’H-spiro[cyclobutane-1,6’-thieno[3,2-d]pyrimidine]

Uniqueness

2’-Chloro-4’-methyl-7’H-spiro[cyclobutane-1,6’-thieno[3,2-d]pyrimidine] is unique due to its specific spiro linkage and the presence of both chloro and methyl substituents. These structural features contribute to its distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C10H11ClN2S

Molecular Weight

226.73 g/mol

IUPAC Name

2-chloro-4-methylspiro[7H-thieno[3,2-d]pyrimidine-6,1'-cyclobutane]

InChI

InChI=1S/C10H11ClN2S/c1-6-8-7(13-9(11)12-6)5-10(14-8)3-2-4-10/h2-5H2,1H3

InChI Key

MMVFQRCIKDWPAO-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC(=N1)Cl)CC3(S2)CCC3

Origin of Product

United States

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